![molecular formula C8H16NO9P B12838487 [(2R,3R,4R,5R)-5-acetamido-2,3,4-trihydroxy-6-oxohexyl] dihydrogen phosphate](/img/structure/B12838487.png)
[(2R,3R,4R,5R)-5-acetamido-2,3,4-trihydroxy-6-oxohexyl] dihydrogen phosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-acetyl-D-galactosamine-6-phosphate is a galactosamine phosphate involved in galactose metabolism and the phosphotransferase system (PTS). It is a derivative of N-acetyl-D-galactosamine, where the hydroxyl group at the sixth position is phosphorylated. This compound plays a crucial role in various biochemical pathways and is of significant interest in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
N-acetyl-D-galactosamine-6-phosphate can be synthesized through the phosphorylation of N-acetyl-D-galactosamine. The reaction typically involves the use of phosphorylating agents such as phosphoric acid or phosphoryl chloride under controlled conditions. The reaction is carried out in an aqueous medium, and the pH is carefully monitored to ensure the stability of the compound.
Industrial Production Methods
Industrial production of N-acetyl-D-galactosamine-6-phosphate involves enzymatic methods where specific enzymes catalyze the phosphorylation of N-acetyl-D-galactosamine. This method is preferred due to its high specificity and yield. The enzymes used in this process are often derived from microbial sources and are optimized for large-scale production.
化学反応の分析
Types of Reactions
N-acetyl-D-galactosamine-6-phosphate undergoes various chemical reactions, including:
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.
Substitution: It can undergo substitution reactions where the phosphate group is replaced by other functional groups.
Common Reagents and Conditions
Hydrolysis: Enzymatic hydrolysis using NagA under physiological conditions.
Phosphorylation: Phosphoryl chloride or phosphoric acid in an aqueous medium with controlled pH.
Major Products
Hydrolysis: N-acetyl-D-galactosamine and inorganic phosphate.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
N-acetyl-D-galactosamine-6-phosphate has numerous applications in scientific research:
Biochemistry: It is used to study galactose metabolism and the phosphotransferase system (PTS).
Medicine: The compound is investigated for its role in metabolic disorders and potential therapeutic applications.
Biotechnology: It is used in the production of bioactive compounds and as a substrate in enzymatic reactions.
Industrial Applications: The compound is used in the synthesis of complex carbohydrates and glycoconjugates.
作用機序
N-acetyl-D-galactosamine-6-phosphate exerts its effects by participating in the galactose metabolism pathway. It is phosphorylated by specific kinases and then hydrolyzed by enzymes such as NagA. This process is crucial for the regulation of galactose levels in the cell and the production of energy .
類似化合物との比較
Similar Compounds
N-acetyl-D-glucosamine-6-phosphate: Similar in structure but differs in the position of the acetyl group.
N-acetyl-D-mannosamine-6-phosphate: Another similar compound with a different stereochemistry.
Uniqueness
N-acetyl-D-galactosamine-6-phosphate is unique due to its specific role in the galactose metabolism pathway and its involvement in the phosphotransferase system (PTS). Its ability to be hydrolyzed by NagA distinguishes it from other similar compounds .
特性
分子式 |
C8H16NO9P |
|---|---|
分子量 |
301.19 g/mol |
IUPAC名 |
[(2R,3R,4R,5R)-5-acetamido-2,3,4-trihydroxy-6-oxohexyl] dihydrogen phosphate |
InChI |
InChI=1S/C8H16NO9P/c1-4(11)9-5(2-10)7(13)8(14)6(12)3-18-19(15,16)17/h2,5-8,12-14H,3H2,1H3,(H,9,11)(H2,15,16,17)/t5-,6+,7+,8-/m0/s1 |
InChIキー |
QDSLHWJDSQGPEE-OSMVPFSASA-N |
異性体SMILES |
CC(=O)N[C@@H](C=O)[C@H]([C@H]([C@@H](COP(=O)(O)O)O)O)O |
正規SMILES |
CC(=O)NC(C=O)C(C(C(COP(=O)(O)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![trimethyl-[3-(1,1,2,2,3,3,4,4,4-nonafluorobutylsulfonylamino)propyl]azanium;sulfate](/img/structure/B12838406.png)
![6-Bromo-2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B12838407.png)

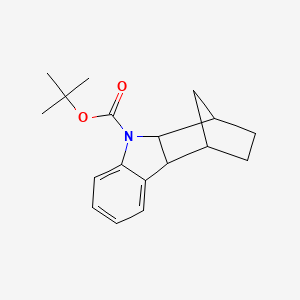
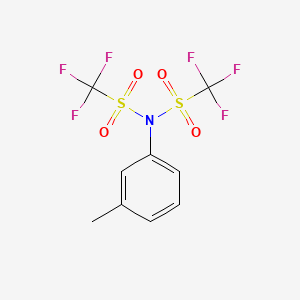



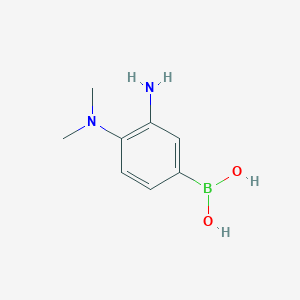

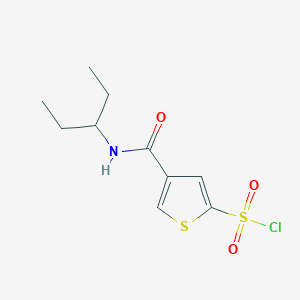

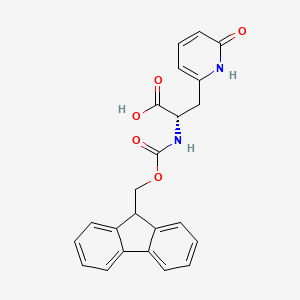
![Chloroform;tridecacyclo[24.20.2.02,25.04,45.07,44.09,42.010,39.012,37.015,36.017,34.018,31.020,29.023,28]octatetraconta-1(46),2(25),3,5,7,9,11,13,15,17,19,21,23,26,28,30,32,34,36,38,40,42,44,47-tetracosaene](/img/structure/B12838496.png)
